molecular formula C19H13N2O4S2+ B1225924 N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide

N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide

Cat. No. B1225924
M. Wt: 397.5 g/mol
InChI Key: CMBUXPJABLCYJT-UHFFFAOYSA-O
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Description

N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide is an organic cation.

Scientific Research Applications

Electron Donor Compounds

  • Dinaphtho[1,4]dioxo[2,3-b:2,3-e]pyridine and its derivatives have been studied for their electrochemical properties, demonstrating their potential as electron donor compounds. Their radical cations, generated by oxidation, exhibit stability and have been analyzed in liquid solutions by electron paramagnetic resonance (EPR) (Troya et al., 2002).

Heterocyclic Compound Synthesis

  • Research on the synthesis of heterocyclic compounds like dinaphtho[2',3':5,6]imidazo[1,2-α]pyridine-6,11-diones has been conducted. These compounds are noted for their chromophoric properties and potential as pharmacological agents (Lee & Lee, 2002).

Anticancer Agents

  • Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds showed potent cytotoxic activity and low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Antioxidant Activity

  • Aryl azonaphthoquinones have been synthesized and screened for their antioxidant activity. Some compounds exhibited promising activities, highlighting their potential in medicinal chemistry (Gouda et al., 2013).

Antimicrobial Agents

  • A variety of naphthoquinone derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds displayed significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Voskienė et al., 2012).

CDK2 Inhibitors and Anti-Proliferative Activity

  • New derivatives, including pyridine and furopyridine, substituted with naphthyl and thienyl moieties, were synthesized and evaluated as CDK2 enzyme inhibitors. Some compounds demonstrated significant inhibitory activity and cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Abdel-Rahman et al., 2021).

properties

Product Name

N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide

Molecular Formula

C19H13N2O4S2+

Molecular Weight

397.5 g/mol

IUPAC Name

N-(1,4-dioxo-3-pyridin-1-ium-1-ylnaphthalen-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H/p+1

InChI Key

CMBUXPJABLCYJT-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 2
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 3
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 4
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 5
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 6
N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide

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